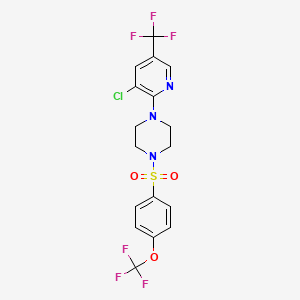

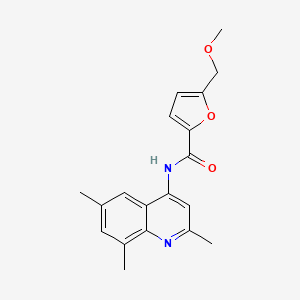

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine derivatives, including those substituted with sulfonyl groups and heteroaryl moieties, play a significant role in drug discovery due to their versatile biological activities and potential as therapeutic agents. Research on such compounds often aims at discovering new pharmacological targets or enhancing the activity and selectivity of existing molecules.

Synthesis Analysis

The synthesis of piperazine derivatives with complex substitutions involves multi-step organic synthesis, starting from simpler piperazine rings and sequentially adding functional groups. For instance, Borrmann et al. (2009) developed adenosine A2B receptor antagonists through a series of chemical modifications to the piperazine backbone, showcasing the intricate synthesis strategies employed in creating compounds with high affinity and selectivity for biological targets (Borrmann et al., 2009).

Molecular Structure Analysis

The structural analysis of piperazine derivatives often involves X-ray crystallography to determine the conformation and arrangement of atoms within the molecule. Kumar et al. (2007) described the synthesis and crystal structure of a novel bioactive piperazine derivative, highlighting the chair conformation of the piperazine ring and the spatial orientation of sulfonyl and phenyl groups (Kumar et al., 2007).

科学的研究の応用

1. Adenosine A2B Receptor Antagonism

A study by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing high selectivity and subnanomolar affinity as A2B adenosine receptor antagonists. This includes compounds structurally related to 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine, indicating potential applications in targeting A2B adenosine receptors (Borrmann et al., 2009).

2. Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified compounds including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as potent glycine transporter 1 (GlyT1) inhibitors. These compounds, related to the target chemical, exhibit potential for central nervous system applications (Yamamoto et al., 2016).

3. HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) synthesized and evaluated analogues of a piperazine compound for their inhibition of HIV-1 reverse transcriptase. This research suggests that derivatives of this compound may have applications in HIV treatment (Romero et al., 1994).

4. Antibacterial Activities

Qi (2014) explored the antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. This suggests potential antimicrobial applications for compounds structurally related to the target chemical (Qi, 2014).

5. Insecticidal Properties

Cai et al. (2010) designed and synthesized 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives based on a serotonergic ligand, showing biological activities against the armyworm Pseudaletia separata. This research indicates potential insecticidal applications for similar compounds (Cai et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF6N3O3S/c18-14-9-11(16(19,20)21)10-25-15(14)26-5-7-27(8-6-26)31(28,29)13-3-1-12(2-4-13)30-17(22,23)24/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSZZOJJUIAFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)